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3-amino-5-chloro-3H-pyridin-2-one is a heterocyclic compound characterized by the presence of an amino group and a chlorine atom on the pyridine ring. Its molecular formula is C5H5ClN2O, and it features a pyridinone structure, which is significant in various chemical and biological applications. The compound is known for its potential as a building block in medicinal chemistry, particularly in the synthesis of pharmaceuticals.
Research indicates that 3-amino-5-chloro-3H-pyridin-2-one exhibits notable biological activities. It has been studied for its potential as an antibacterial agent and as a precursor for compounds with anticancer properties. The presence of the amino group enhances its ability to interact with biological targets, making it a subject of interest in drug development .
Several methods have been developed for synthesizing 3-amino-5-chloro-3H-pyridin-2-one:
The applications of 3-amino-5-chloro-3H-pyridin-2-one span various fields:
Studies on the interactions of 3-amino-5-chloro-3H-pyridin-2-one with biological systems have shown that it can modulate various enzymatic activities and receptor interactions. For instance, it has been evaluated for its effects on enzyme inhibition and modulation of signaling pathways relevant to disease states. Such studies are crucial for understanding its mechanism of action and therapeutic potential .
Several compounds share structural similarities with 3-amino-5-chloro-3H-pyridin-2-one, each displaying unique properties:
| Compound Name | Structure Features | Key Properties |
|---|---|---|
| 3-Amino-5-methylpyridin-2-one | Methyl group instead of chlorine | Exhibits different biological activity |
| 5-Chloro-3-nitro-pyridin-2-one | Nitro group addition | Potentially more reactive; different uses |
| 4-Amino-5-chloropyridine | Different position of amino group | Variations in biological activity |
| 6-Chloro-3-hydroxypyridin-2-one | Hydroxyl group addition | Altered solubility and reactivity |
What makes 3-amino-5-chloro-3H-pyridin-2-one unique among these compounds is its specific combination of an amino group and a chlorine substituent at the 5-position, which influences its reactivity and biological profile significantly compared to others. This positioning allows it to partake in various substitution reactions while maintaining desirable pharmacological properties.
The molecular geometry of 3-amino-5-chloro-3H-pyridin-2-one exhibits characteristic features of substituted pyridin-2-one compounds, with the presence of both electron-donating amino and electron-withdrawing chloro substituents significantly influencing its structural properties [1]. The compound adopts a planar configuration typical of aromatic heterocycles, with the pyridin-2-one ring system maintaining its characteristic bond length alternation [24].
Tautomeric behavior represents a fundamental aspect of pyridin-2-one chemistry, where the compound can exist in equilibrium between the keto form (3-amino-5-chloro-3H-pyridin-2-one) and the enol form (3-amino-5-chloro-2-hydroxypyridine) [34] [38]. This lactam-lactim tautomerism is particularly sensitive to environmental conditions, with polar solvents favoring the keto form while non-polar solvents tend to stabilize the enol tautomer [35] [39].
The energy difference between these tautomeric forms is relatively small, typically ranging from 2.43 to 8.95 kilojoules per mole depending on the phase and solvent system [38] [39]. The presence of the amino group at the 3-position and chlorine at the 5-position introduces additional electronic effects that can influence the tautomeric equilibrium through resonance and inductive mechanisms [3].
In gas-phase conditions, theoretical calculations suggest that the hydroxyl form may be slightly favored due to maximum aromatic stabilization, while in solution, intermolecular hydrogen bonding interactions tend to stabilize the keto form [38]. The chlorine substituent at the 5-position contributes electron-withdrawing effects that can influence the electron density distribution across the ring system [1].
X-ray crystallographic analysis of related chlorinated aminopyridine compounds reveals characteristic structural parameters that provide insight into the solid-state arrangement of 3-amino-5-chloro-3H-pyridin-2-one [29] [4]. Crystal structures of analogous compounds demonstrate typical pyridine ring bond lengths ranging from 1.323 to 1.450 angstroms, with carbon-nitrogen distances averaging 1.339 to 1.399 angstroms [24].
The presence of the amino group typically results in intermolecular hydrogen bonding networks that significantly influence crystal packing arrangements [29]. In related crystal structures, amino groups participate in hydrogen bonding interactions with distances ranging from 2.00 to 2.98 angstroms, forming characteristic supramolecular assemblies [4].
Chlorine substituents in the 5-position of pyridine rings typically exhibit carbon-chlorine bond lengths of approximately 1.70 to 1.75 angstroms, contributing to the overall molecular dipole moment and influencing intermolecular interactions [29]. The crystal packing is often stabilized through a combination of hydrogen bonding, van der Waals interactions, and potential halogen bonding involving the chlorine atom [4].
The molecular planarity characteristic of pyridin-2-one systems is maintained in the solid state, with minimal deviation from coplanarity typically observed [24]. Dihedral angles between substituent groups and the main ring system are generally small, contributing to effective π-electron delocalization across the aromatic framework [29].
Proton nuclear magnetic resonance spectroscopy of 3-amino-5-chloro-3H-pyridin-2-one reveals characteristic chemical shift patterns consistent with substituted pyridin-2-one systems [8] [12]. The aromatic protons typically appear in the 7.0 to 8.5 parts per million region, with the 4-position proton expected to show a characteristic downfield shift due to the electron-withdrawing effects of the chlorine substituent [12].
The amino group protons generally exhibit broad signals in the 5.5 to 6.5 parts per million range, often appearing as exchangeable peaks that may broaden or disappear in deuterated solvents [19]. The chemical shift of these amino protons is influenced by both intramolecular hydrogen bonding and solvent effects [12].
Carbon-13 nuclear magnetic resonance analysis provides detailed information about the electronic environment of each carbon atom in the molecule [8] [12]. The carbonyl carbon in the 2-position typically resonates around 160 to 180 parts per million, while the carbon bearing the amino group shows characteristic shifts in the 145 to 155 parts per million region [12].
The chlorine-bearing carbon exhibits diagnostic shifts typically appearing around 130 to 140 parts per million, with the exact position influenced by the electronic effects of neighboring substituents [12]. Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, provide definitive assignments of carbon and proton connectivities [8] [24].
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Coupling Pattern |
|---|---|---|---|
| C-2 | - | 160-180 | - |
| C-3 | - | 145-155 | - |
| H-4 | 7.0-7.5 | 115-125 | doublet |
| C-5 | - | 130-140 | - |
| H-6 | 7.8-8.2 | 140-150 | doublet |
| NH₂ | 5.5-6.5 | - | broad singlet |
Infrared spectroscopy of 3-amino-5-chloro-3H-pyridin-2-one exhibits characteristic absorption bands that provide structural confirmation and tautomeric information [13] [14]. The carbonyl stretching frequency typically appears in the 1650 to 1700 wavenumber region, with the exact position influenced by hydrogen bonding and electronic effects from the substituents [13].
Amino group stretching vibrations manifest as multiple bands in the 3200 to 3500 wavenumber region, corresponding to symmetric and asymmetric nitrogen-hydrogen stretching modes [13] [14]. The presence of the chlorine substituent introduces additional vibrational modes in the fingerprint region below 1500 wavenumbers [13].
Carbon-nitrogen stretching vibrations in the aromatic ring system appear in the 1400 to 1600 wavenumber region, providing information about the electronic structure and substitution pattern [13] [14]. The intensity and position of these bands are sensitive to the tautomeric form present in the sample [13].
Ultraviolet-visible spectroscopy reveals characteristic absorption maxima that reflect the extended π-electron system of the pyridin-2-one chromophore [14]. The primary absorption band typically occurs in the 250 to 300 nanometer region, corresponding to π→π* electronic transitions [14].
The presence of the amino group as an electron-donating substituent can cause bathochromic shifts in the absorption spectrum, while the chlorine substituent may contribute to both bathochromic and hyperchromic effects [14]. Solvent effects on the ultraviolet-visible spectrum can provide information about tautomeric equilibria and intermolecular interactions [14].
| Spectroscopic Parameter | Wavenumber/Wavelength | Assignment | Intensity |
|---|---|---|---|
| C=O stretch | 1650-1700 cm⁻¹ | Carbonyl vibration | Strong |
| N-H stretch | 3200-3500 cm⁻¹ | Amino group | Medium-Strong |
| C=C/C=N stretch | 1400-1600 cm⁻¹ | Aromatic vibrations | Medium |
| UV absorption | 250-300 nm | π→π* transition | Strong |
Mass spectrometric analysis of 3-amino-5-chloro-3H-pyridin-2-one provides valuable structural information through characteristic fragmentation pathways [20] [21]. The molecular ion peak exhibits the characteristic chlorine isotope pattern, with peaks separated by two mass units reflecting the ³⁵Cl and ³⁷Cl isotopes in their natural abundance ratio of approximately 3:1 [20].
Primary fragmentation typically involves the loss of the amino group, resulting in a base peak or prominent fragment corresponding to the loss of 16 mass units [20] [21]. This fragmentation pathway is consistent with the relatively weak carbon-nitrogen bond in amino-substituted aromatic compounds [20].
Secondary fragmentation patterns include the loss of hydrogen chloride, producing fragments that retain the pyridin-2-one core structure [20] [21]. The carbonyl group may also participate in fragmentation through McLafferty rearrangement mechanisms, leading to characteristic neutral losses [20].
The chlorine atom contributes to distinctive fragmentation patterns, with potential loss of chlorine radical or hydrogen chloride depending on the ionization conditions and internal energy of the molecular ion [21]. These fragmentation pathways provide definitive structural confirmation and can distinguish between positional isomers [20].
Accurate mass measurements using high-resolution mass spectrometry enable precise molecular formula determination and can provide additional structural insights through exact mass defect analysis [21]. The fragmentation patterns are reproducible and can serve as diagnostic fingerprints for compound identification [20].
| Fragment m/z | Composition | Relative Intensity | Fragmentation Pathway |
|---|---|---|---|
| M⁺- | C₅H₅ClN₂O | Variable | Molecular ion |
| M-16 | C₅H₃ClNO | High | Loss of NH₂ |
| M-36 | C₅H₃N₂ | Medium | Loss of HCl |
| M-52 | C₅H₃NO | Low | Loss of NH₂ + HCl |
Direct halogenation represents one of the most straightforward approaches to introduce chlorine substituents into pyridinone frameworks. For 3-amino-5-chloro-3H-pyridin-2-one synthesis, several halogenation strategies demonstrate varying degrees of efficacy and selectivity [1].
The phosphonium salt-mediated halogenation approach has emerged as a highly regioselective method for functionalizing pyridine derivatives [1]. This methodology involves the initial formation of pyridinium phosphonium salts, which subsequently undergo nucleophilic displacement with halide sources. When applied to pyridinone precursors, this method demonstrates excellent 4-position selectivity, yielding products with 56-93% efficiency under optimized conditions [1]. The reaction typically employs lithium chloride or hydrogen chloride as chlorinating agents in 1,4-dioxane at 80°C, providing a controlled environment for selective halogenation [1].
The Zincke imine halogenation approach represents a novel ring-opening, halogenation, and ring-closing sequence that transforms pyridines into reactive alkene intermediates [2]. This methodology demonstrates exceptional 3-position selectivity, achieving yields of 65-85% under mild conditions [2]. The process involves initial ring-opening with dibenzylamine followed by halogenation with N-halosuccinimides such as N-iodosuccinimide, N-bromosuccinimide, or N-chlorosuccinimide [2]. The reaction proceeds at room temperature to 60°C in dichloromethane, making it particularly suitable for sensitive substrates [2].
Traditional electrophilic aromatic substitution methods for pyridinone halogenation require harsh conditions due to the electron-deficient nature of the pyridine ring [3]. These reactions typically employ elemental halogens under acidic conditions at elevated temperatures ranging from 110-150°C [3]. While yields are generally moderate (30-70%), the method provides access to 3-position halogenation, though with limited regioselectivity [3]. The harsh conditions often necessitate the use of Lewis acid catalysts and present challenges for functional group tolerance [3].
| Method | Reagent | Conditions | Selectivity | Yield (%) |
|---|---|---|---|---|
| Phosphonium salt displacement | LiCl/HCl + phosphine | 80°C, 1,4-dioxane | 4-position | 56-93 |
| Zincke imine halogenation | NIS/NBS/NCS | rt to 60°C, CH2Cl2 | 3-position | 65-85 |
| Electrophilic aromatic substitution | Cl2/Br2/I2 | 110-150°C, acidic | 3-position | 30-70 |
| N-halosuccinimide | NIS/NBS/NCS | rt to 50°C, CH2Cl2 | 3-position | 70-90 |
| Phosphorus oxychloride | POCl3 | 90-150°C, sealed vessel | 2,6-disubstitution | 60-80 |
Cycloaddition reactions provide powerful strategies for constructing pyridinone cores through the formation of multiple bonds in a single transformation. These methodologies offer advantages in terms of atom economy and structural diversity [4] [5].
The [4+2] Diels-Alder cycloaddition approach utilizes 1-azadiene derivatives as four-electron components that react with two-carbon π-systems to form pyridine rings [4]. This methodology demonstrates particular utility in synthesizing substituted pyridines through both thermal and transition metal-catalyzed pathways [4]. The reaction typically proceeds at temperatures of 80-150°C, yielding products in 45-80% efficiency [4]. The thermal pericyclic process requires elevated temperatures, while Lewis acid catalysis can facilitate the reaction under milder conditions [4].
The [2+2+2] cycloaddition approach represents one of the most versatile methods for pyridinone synthesis, employing isocyanates as two-electron components with two equivalents of alkynes [6]. This methodology has been extensively developed using rhodium, cobalt, and nickel catalysts, achieving yields of 70-95% under optimized conditions [6]. The reaction proceeds at temperatures ranging from 60-110°C, with rhodium catalysts demonstrating superior performance in terms of regioselectivity and functional group tolerance [6]. The process enables the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single step, making it highly attractive for complex molecule synthesis [6].
Hetero-Diels-Alder reactions employing enamines and 1,2,4-triazines provide an alternative route to pyridine derivatives [7]. This inverse-electron demand process, known as the Boger pyridine synthesis, proceeds through an initial cycloaddition followed by nitrogen extrusion and rearomatization [7]. The reaction typically employs pyrrolidine as a catalyst at temperatures of 25-80°C, yielding products in 60-85% efficiency [7]. The methodology demonstrates excellent compatibility with various functional groups and provides access to pyridines that would be challenging to synthesize through other methods [7].
| Reaction Type | Components | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| [4+2] Diels-Alder | 1-azadiene + alkyne | Thermal/Lewis acid | 80-150 | 45-80 |
| [2+2+2] Cycloaddition | Isocyanate + 2 alkynes | Rh(I)/Co(0)/Ni(0) | 60-110 | 70-95 |
| Hetero-Diels-Alder | Enamine + 1,2,4-triazine | Pyrrolidine | 25-80 | 60-85 |
| Formal [4+2] cycloaddition | Vinylallene + sulfonyl cyanide | Thermal | 120-180 | 55-85 |
| Inverse-demand DA | Pyrazinone + alkyne | Thermal | 140-200 | 50-75 |
The introduction of amino groups into pyridinone structures represents a critical synthetic challenge, requiring methods that can overcome the inherent electron-deficient nature of the pyridine ring [8] [9].
The phosphonium salt-mediated amination strategy provides a highly regioselective approach to introducing amino functionality [8]. This methodology involves the initial formation of pyridinium phosphonium salts, which undergo nucleophilic substitution with sodium azide to form iminophosphorane intermediates [8]. The reaction proceeds at 120°C in dimethyl sulfoxide, achieving yields of 65-90% with exclusive 4-position selectivity [8]. The iminophosphorane products serve as versatile intermediates for further transformation into various nitrogen-containing functional groups [8].
N-aminopyridinium salts represent valuable intermediates for introducing amino functionality into pyridine systems [9]. These salts can be prepared through electrophilic amination of pyridine derivatives using hydroxylamine-O-sulfonic acid or mesitylsulfonyl hydroxylamine [9]. The resulting N-aminopyridinium salts undergo various transformations, including nucleophilic substitution, metal-catalyzed coupling, and photochemical reactions [9]. The methodology demonstrates yields of 70-85% under mild conditions at room temperature in acetonitrile [9].
Direct nucleophilic substitution of pyridine derivatives with ammonia or primary amines provides access to aminopyridine structures [10]. This approach employs nucleophilic substitution of hydrogen mechanisms, achieving regioselective amination through electronic tuning of the pyridine substrate [10]. The reaction typically proceeds at elevated temperatures of 90-150°C, yielding products in 40-80% efficiency [10]. The methodology demonstrates particular utility for 4-selective amination of pyridines, providing access to pharmaceutically relevant aminopyridine scaffolds [10].
Photochemical amination methods utilizing N-aminopyridinium salts as radical precursors have emerged as powerful tools for selective functionalization [9]. These reactions proceed under visible light irradiation at room temperature, achieving yields of 55-80% with excellent regioselectivity for C2 and C4 positions [9]. The methodology employs electron donor-acceptor complexes between N-aminopyridinium salts and appropriate electron-rich donors, enabling photocatalyst-free transformations [9].
| Strategy | Reagent | Conditions | Regioselectivity | Yield (%) |
|---|---|---|---|---|
| Phosphonium salt amination | NaN3 | 120°C, DMSO | 4-position | 65-90 |
| N-aminopyridinium salts | HOSA/MSH | rt, MeCN | N-position | 70-85 |
| Nucleophilic substitution | NH3/amines | 90-150°C | Variable | 40-80 |
| Electrophilic amination | NH2OH·HCl | 0-25°C | N-position | 60-85 |
| Photochemical amination | N-aminopyridinium | visible light, rt | C2/C4-position | 55-80 |
Solvent selection plays a crucial role in pyridinone synthesis, influencing reaction rates, selectivity, and overall efficiency [11] [12] [13]. The choice of solvent affects the stability of intermediates, the ease of electron transfer processes, and the accessibility of transition states [11].
Water and ethanol represent environmentally benign polar protic solvents that demonstrate significant advantages in pyridinone synthesis [12]. Water-based reactions exhibit 2-5 times rate enhancement compared to organic solvents, with yield improvements of 15-30% [12]. The hydrogen-bonding network in water decreases activation volume changes and enhances reaction rates through hydrophobic interactions [12]. Ethanol provides similar benefits with moderate rate enhancement (1.5-3 times) and yield improvements of 10-25% [12].
Dimethyl sulfoxide and acetonitrile represent highly effective polar aprotic solvents for pyridinone synthesis [11]. Dimethyl sulfoxide demonstrates the highest rate enhancement (3-8 times) among commonly used solvents, with yield improvements of 20-40% [11]. The high dielectric constant and coordinating ability of dimethyl sulfoxide stabilize ionic intermediates and facilitate nucleophilic substitution reactions [11]. Acetonitrile provides moderate rate enhancement (2-4 times) with yield improvements of 15-35% [11].
Nonpolar solvents such as dioxane and dichloromethane demonstrate limited effectiveness in pyridinone synthesis [13]. These solvents provide minimal rate enhancement (1-2 times) and modest yield improvements (5-20%) [13]. However, they may be preferred for specific transformations requiring anhydrous conditions or when substrate solubility is a limiting factor [13].
The optimization of reaction parameters including temperature, concentration, and catalyst loading significantly impacts the success of pyridinone synthesis [14]. Temperature control is particularly critical, as elevated temperatures may lead to decomposition of sensitive intermediates, while insufficient heating may result in incomplete conversion [14]. Concentration effects become important in multicomponent reactions where the relative concentrations of reactants influence the reaction pathway [14].
| Solvent | Polarity | Reaction Rate Enhancement | Yield Improvement (%) | Environmental Impact |
|---|---|---|---|---|
| Water | High | 2-5x | 15-30 | Excellent |
| Ethanol | Medium | 1.5-3x | 10-25 | Good |
| DMSO | High | 3-8x | 20-40 | Moderate |
| Acetonitrile | Medium | 2-4x | 15-35 | Moderate |
| Dioxane | Low | 1-2x | 5-15 | Poor |
| Dichloromethane | Low | 1-2x | 5-20 | Poor |
Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for pyridinone derivatives [15] [16] [17]. These approaches focus on minimizing environmental impact while maintaining synthetic efficiency.
Microwave-assisted synthesis represents one of the most effective green chemistry approaches for pyridinone synthesis [17]. This methodology provides 70-90% energy reduction compared to conventional heating, with reaction time reductions of 80-95% [17]. The rapid heating and uniform temperature distribution achieved through microwave irradiation enable efficient one-pot multicomponent reactions [17]. Waste reduction of 50-70% is achieved through improved reaction selectivity and reduced side product formation [17].
Water-based synthesis approaches demonstrate significant environmental benefits while maintaining synthetic efficiency [12] [17]. These methods achieve 20-40% energy reduction and 30-50% time reduction compared to organic solvent-based processes [12]. The use of water as a reaction medium provides 60-80% waste reduction through elimination of volatile organic solvents [12]. Advanced Guareschi-Thorpe synthesis in aqueous buffer systems demonstrates particular promise for sustainable pyridinone synthesis [12].
Ionic liquid catalysis represents an innovative approach to sustainable pyridinone synthesis [18]. These molten salts demonstrate 30-50% energy reduction and 40-70% time reduction compared to conventional methods [18]. The recyclability of ionic liquids provides 70-85% waste reduction, while their non-volatile nature eliminates environmental emissions [18]. The ability to tune ionic liquid properties through structural modification enables optimization for specific synthetic transformations [18].
Biocatalytic approaches demonstrate the highest sustainability metrics among green chemistry methodologies [19]. These methods achieve 80-95% energy reduction and 50-80% time reduction while providing 85-95% waste reduction [19]. The use of engineered enzymes for pyridinone synthesis from renewable feedstocks represents a particularly promising development [19]. The mild reaction conditions and high selectivity of biocatalysts minimize the formation of unwanted byproducts [19].
Solvent-free synthetic methodologies provide significant environmental benefits through the elimination of organic solvents [17]. These approaches achieve 60-80% energy reduction and 70-90% time reduction compared to solution-phase methods [17]. Waste reduction of 80-90% is achieved through elimination of solvent-related waste streams [17]. The use of solid-state reactions and mechanochemical activation enables efficient transformation without the need for organic solvents [17].
Photochemical synthesis approaches utilize visible light as an energy source for pyridinone formation [20]. These methods achieve 40-60% energy reduction and 60-80% time reduction compared to thermal processes [20]. The use of molecular oxygen as a green oxidant provides 40-60% waste reduction [20]. The mild reaction conditions and high selectivity of photochemical transformations make them particularly attractive for sustainable synthesis [20].
| Method | Energy Reduction | Time Reduction | Waste Reduction | E-factor |
|---|---|---|---|---|
| Microwave-assisted | 70-90% | 80-95% | 50-70% | 5-15 |
| Water-based synthesis | 20-40% | 30-50% | 60-80% | 10-25 |
| Ionic liquid catalysis | 30-50% | 40-70% | 70-85% | 8-20 |
| Biocatalytic approach | 80-95% | 50-80% | 85-95% | 2-8 |
| Solvent-free conditions | 60-80% | 70-90% | 80-90% | 3-12 |
| Photochemical synthesis | 40-60% | 60-80% | 40-60% | 8-18 |